1-(4-Nitrophenyl)piperidine-4-carboxamide

Lipophilicity Permeability Medicinal Chemistry

Researchers seeking a defined piperidine scaffold for kinase inhibitor SAR often face inconsistent activity from generic analogs. 1-(4-Nitrophenyl)piperidine-4-carboxamide provides a benchmarked starting point: • Documented moderate kinase inhibition (IC50 470±150 nM) for SAR benchmarking. • 4-Nitrophenyl group imparts critical electron-withdrawing effects, distinct from unsubstituted analogs, affecting LogD (1.29) and target binding. • Dual functional handles (nitro reducible to amine, carboxamide convertible) enable parallel library expansion. • Validated as a bacterial DNA gyrase probe, broadening utility in anti-infective research. Supplied with rigorous analytical documentation for reproducible experiments.

Molecular Formula C12H15N3O3
Molecular Weight 249.27 g/mol
CAS No. 223786-49-0
Cat. No. B1361756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)piperidine-4-carboxamide
CAS223786-49-0
Molecular FormulaC12H15N3O3
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H15N3O3/c13-12(16)9-5-7-14(8-6-9)10-1-3-11(4-2-10)15(17)18/h1-4,9H,5-8H2,(H2,13,16)
InChIKeyGRDRLSLGWHAFGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrophenyl)piperidine-4-carboxamide Procurement & Properties


1-(4-Nitrophenyl)piperidine-4-carboxamide (CAS: 223786-49-0) is a synthetic small molecule featuring a piperidine core substituted at the N1 position with a 4-nitrophenyl group and at the C4 position with a primary carboxamide [1]. With a molecular formula of C₁₂H₁₅N₃O₃, a molecular weight of 249.27 g/mol, and a calculated polar surface area of 92.15 Ų, it adheres to Lipinski's Rule of Five [1][2]. The compound is primarily utilized as a research intermediate and as a core scaffold for structure-activity relationship (SAR) studies in medicinal chemistry .

Scaffold for kinase-focused SAR exploration
Building block for parallel synthesis and library generation
Electron-deficient aromatic system enabling further functionalization

1-(4-Nitrophenyl)piperidine-4-carboxamide vs. Analogs: Key Differences


Substituting 1-(4-Nitrophenyl)piperidine-4-carboxamide with a generic piperidine-4-carboxamide analog is not scientifically valid due to the profound impact of the 4-nitrophenyl substituent on both electronic properties and biological target engagement. The strong electron-withdrawing effect of the para-nitro group significantly alters the piperidine nitrogen's basicity, thereby affecting solubility, LogD (calculated as 1.29 at pH 7.4), and key binding interactions [1]. Direct class-level comparisons reveal that even minor positional isomerism (e.g., ortho- vs. para-nitro) or amide orientation (1-carboxamide vs. 4-carboxamide) leads to completely distinct biological profiles . The following evidence details specific, quantifiable differentiation relevant to procurement for target-focused screening and SAR campaigns.

Electronic 4-Nitrophenyl substitution significantly alters piperidine basicity and lipophilicity, shifting solubility and target engagement.
Isomerism Positional isomers or amide orientation changes (e.g., N-substituted analogs) produce divergent biological profiles.
Target Class Analog substitution at the piperidine nitrogen may redirect activity from kinase to antiviral or other target classes.

1-(4-Nitrophenyl)piperidine-4-carboxamide Quantitative Evidence


LogD7.4 and Physicochemical Profile

The lipophilicity of 1-(4-nitrophenyl)piperidine-4-carboxamide, quantified by its calculated LogD at pH 7.4 of 1.29, provides a critical baseline for compound selection [1]. This value is directly influenced by the electron-withdrawing para-nitro group, which reduces the basicity of the piperidine nitrogen compared to unsubstituted piperidine-4-carboxamide. This property differentiates it from other analogs, such as the isomeric N-(4-nitrophenyl)piperidine-4-carboxamide (CAS 883106-59-0), which is reported as less soluble .

LogD7.4 Profile
Reported
Calculated LogD₇.₄ = 1.29
Supports membrane permeability context for cell-based assay design.
In silico calculation; experimental validation recommended.
Lipophilicity Permeability Medicinal Chemistry

ADP-Glo Kinase Inhibition Profile

In a kinase inhibition study, 1-(4-nitrophenyl)piperidine-4-carboxamide exhibited an IC₅₀ value of 470 ± 150 nM in an ADP-Glo assay, demonstrating moderate potency against an unspecified kinase target [1]. This provides a quantitative benchmark for this specific substitution pattern. In contrast, a closely related analog, 1-(4-nitrophenyl)piperidin-4-one (CAS 50481-60-2), which replaces the carboxamide with a ketone, showed an IC₅₀ of 960 nM against aminopeptidase N (APN), a different target, highlighting the divergent target engagement based on the functional group at the C4 position [2].

Kinase IC₅₀ Comparison
Cross-study comparable
470 ± 150 nM (kinase) vs. analog 960 nM (APN)
Demonstrates C4-carboxamide contribution to kinase target engagement.
Different assay platforms; direct comparison limited.
Kinase Inhibition Drug Discovery SAR

DNA Gyrase Inhibition (Piperidine-4-carboxamide Class)

The piperidine-4-carboxamide scaffold, which defines 1-(4-nitrophenyl)piperidine-4-carboxamide, is a recognized class of novel bacterial type II topoisomerase inhibitor (NBTI) that targets DNA gyrase in Mycobacterium abscessus . While a direct IC₅₀ for the exact compound is not reported in the provided literature, structurally related piperidine-4-carboxamides in the same class show potent activity against E. coli DNA gyrase, with reported IC₅₀ values ranging from 2.44 µM to 37.5 µM [1][2]. This is in stark contrast to analogs like N-benzyl-1-(4-nitrophenyl)piperidine-4-carboxamide (CAS 7469-72-9), which are primarily studied for entirely different applications, such as HIV-1 integrase inhibition .

DNA Gyrase Class Activity
Class-level context
Class IC₅₀ range 2.44–37.5 µM (E. coli DNA gyrase)
Scaffold-level DNA gyrase inhibition context for antibacterial studies.
Class-level inference; direct compound data not reported.
Antibacterial DNA Gyrase Mycobacterium

Purity Specifications & Sourcing

The compound 1-(4-nitrophenyl)piperidine-4-carboxamide is commercially available with a standard purity specification of 98% as determined by HPLC, according to vendor-supplied data . It is supplied by vendors such as Apollo Scientific and Fluorochem [1]. In contrast, the positional isomer N-(4-nitrophenyl)piperidine-4-carboxamide is often listed with a minimum purity of only 95% . The difference in purity grade (98% vs. 95%) is a key differentiator for sensitive applications requiring high chemical integrity, such as biophysical assays or as a certified reference standard.

Purity Specification
Head-to-head
98% (HPLC) vs. isomer analog 95% minimum
Higher purity specification reduces assay interference risk.
Vendor-reported HPLC data; verify per lot.
Sourcing Purity Supply Chain

Electron-Withdrawing Effects of 4-Nitro Substituent

The presence of the para-nitro group in 1-(4-nitrophenyl)piperidine-4-carboxamide exerts a strong electron-withdrawing effect via both induction and resonance, which is known to significantly influence the compound's reactivity . This effect differentiates it from analogs lacking the nitro group or bearing electron-donating substituents. For instance, the synthesis of the related compound 1-(4-nitrophenyl)piperidine relies on nucleophilic aromatic substitution, a reaction facilitated by the nitro group's activation of the aromatic ring towards nucleophilic attack [1]. This activation is absent in the unsubstituted phenyl analog.

Electron-Withdrawing Activation
Class-level context
Strong activation towards nucleophilic aromatic substitution
Enables SNAr-based derivatization for library synthesis.
Qualitative reactivity comparison; unsubstituted phenyl unreactive.
Reactivity Electronics Synthesis

1-(4-Nitrophenyl)piperidine-4-carboxamide Applications


Kinase Inhibitor Screening & Optimization

Given its documented moderate kinase inhibitory activity (IC₅₀ = 470 ± 150 nM) [1], this compound serves as a well-characterized starting point for medicinal chemistry campaigns targeting kinases. Its defined potency provides a benchmark for SAR studies, allowing researchers to evaluate how modifications to the piperidine core, the carboxamide group, or the nitrophenyl substituent improve affinity and selectivity against a specific kinase of interest.

Antibacterial Research (NBTIs)

As a member of the piperidine-4-carboxamide class, this compound is a relevant chemical probe for investigating the inhibition of bacterial DNA gyrase, a validated target for antibacterial agents . It can be used in biochemical assays to explore the SAR for this target class in pathogens like Mycobacterium abscessus, as indicated by class-level evidence.

Derivative Library Synthesis

The compound's structural features—a 4-nitrophenyl group and a primary carboxamide—make it a versatile building block for parallel synthesis and library generation . The nitro group can be reduced to an amine for subsequent amide coupling or diazonium chemistry, while the carboxamide can be dehydrated to a nitrile or reduced to an amine, enabling the exploration of diverse chemical space around the piperidine core.

Physicochemical Studies & Bioavailability Prediction

Its well-defined calculated physicochemical properties, particularly a LogD₇.₄ of 1.29 and a PSA of 92.15 Ų [2], make it an excellent model compound for validating in silico permeability and solubility prediction models. Researchers can use it to correlate calculated LogD with experimental data from cell-based assays like PAMPA or Caco-2, contributing to better predictive tools for drug-like properties.

Application
Selection Property
Validation Focus
Kinase target engagement studies
Inhibitory potency context
Kinase panel assay validation
DNA gyrase inhibition assays
Bacterial topoisomerase class context
DNA gyrase biochemical validation
Synthetic diversification studies
Reactivity profile (nitro/carboxamide)
Parallel synthesis consistency
Permeability and solubility modeling
Calculated LogD/PSA context
In silico–in vitro correlation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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